Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate
Description
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is a nitro-substituted malonate ester featuring a unique sulfonamide group (methylanilino sulfonyl) at the para position of the 2-nitrophenyl ring. This compound belongs to a class of malonate derivatives widely utilized in pharmaceutical synthesis and organic transformations due to their reactivity and versatility .
Properties
IUPAC Name |
dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGIZXIQFYFDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps. One common method starts with the nitration of an aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the malonate ester is introduced through a condensation reaction with dimethyl malonate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect .
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
Reactivity Trends :
- Chloro and nitro substituents enhance electrophilicity, favoring reactions like cyclization or nucleophilic aromatic substitution. In contrast, sulfonamide groups (as in the target compound) may participate in hydrogen bonding, influencing solubility and intermolecular interactions .
- Ethyl esters (e.g., Diethyl 2-(4-nitrophenyl)malonate) show slower hydrolysis than methyl esters, making them preferable in prodrug design .
Steric and Electronic Effects: Bulky t-butyl esters stabilize the malonate core but reduce accessibility for further functionalization .
Biological and Pharmaceutical Relevance: Sulfonamide-containing derivatives (e.g., the target compound) are explored for enzyme inhibition due to their ability to mimic transition states .
Biological Activity
Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate (CAS No. 860785-56-4) is a complex organic compound notable for its unique structural features, which include a sulfonyl group, a nitro group, and a malonate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 422.41 g/mol
- IUPAC Name : Dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate
The presence of the methylanilino group significantly influences the compound's reactivity and interactions with biological targets, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially modulating enzyme activity or receptor interactions.
Possible Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, impacting cellular responses.
Biological Activity Data
Research has indicated various biological activities associated with this compound, including:
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Efficacy :
- Research conducted on the antimicrobial properties revealed that this compound exhibited activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
- Kinase Inhibition :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl 2-{4-[(anilino)sulfonyl]-2-nitrophenyl}malonate | Lacks methylanilino group | Moderate anticancer activity |
| Dimethyl 2-{4-[(ethylsulfonyl)-2-nitrophenyl}malonate | Ethyl instead of methyl group | Lower potency compared to target compound |
Q & A
Q. What protocols ensure reproducibility in analytical data across different laboratories?
- Methodological Answer : Adopt IUPAC guidelines for data reporting:
- Calibration : Use certified reference materials (CRMs) for instrument calibration.
- Interlaboratory Validation : Share samples with collaborating labs to compare NMR chemical shifts (±0.05 ppm tolerance) and HPLC retention times.
- Metadata Documentation : Record detailed experimental conditions (e.g., NMR solvent, HPLC column type) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
